5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester
Overview
Description
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
The primary targets of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (let’s call it “Compound X”) are :
- These could be specific proteins, enzymes, or receptors within the biological system. Describe the functional significance of these targets. For example, they might be involved in cell signaling, metabolism, or gene expression regulation.
Mode of Action
Compound X interacts with its targets through specific binding interactions. These interactions can lead to various changes, such as :
- Compound X may inhibit enzymatic activity or block receptor activation. Alternatively, it might enhance a particular pathway or signaling cascade.
Biochemical Pathways
The affected pathways downstream of Compound X’s action include :
- Describe the specific pathway(s) influenced by Compound X. Explain how alterations in this pathway impact cellular processes or physiological responses.
Result of Action
The molecular and cellular effects of Compound X include :
- Describe any modifications at the molecular level (e.g., gene expression, protein synthesis). Explain how these molecular changes impact cell function, growth, or survival.
Biochemical Analysis
Biochemical Properties
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, this compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, which are key regulators of signal transduction pathways. By altering the phosphorylation status of target proteins, this compound can affect cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can influence the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can form non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, which stabilize the complex and modulate the activity of the target molecule. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific target and reaction conditions. Changes in gene expression can also occur as a result of these interactions, leading to alterations in cellular function and phenotype .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods, leading to the formation of degradation products. Long-term studies have shown that the effects of this compound on cellular function can persist, with some changes becoming more pronounced over time. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological response. It is crucial to determine the optimal dosage range to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The interaction with cofactors, such as NADPH and glutathione, is essential for the proper functioning of these metabolic pathways. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its uptake and distribution. For example, organic anion transporters and albumin can bind to the compound and aid in its transport across cell membranes and within the bloodstream. The localization and accumulation of this compound can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis. The precise localization of this compound can determine its specific biological effects and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the cyclization of benzyl chloroxime with ethyl acetoacetate, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthesis strategies to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring.
Scientific Research Applications
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid
- Isoxazole-3-carboxylic acids
- Isoxazole-5-carboxylic acids
Uniqueness
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino and carboxylic acid ester groups make it versatile for various chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAUWXZMIWBIES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300585 | |
Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29278-09-9 | |
Record name | 29278-09-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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